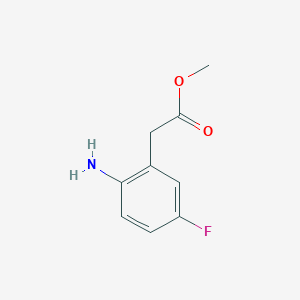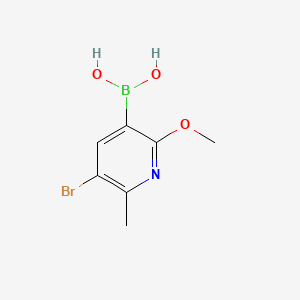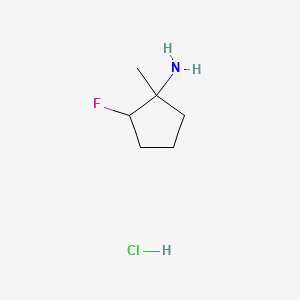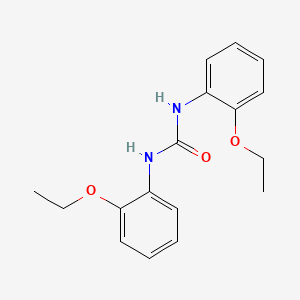![molecular formula C8H10BNO2 B13462137 [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a methyl group at the 6-position and a vinyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and substituted pyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in its biological applications are still under investigation .
類似化合物との比較
Similar Compounds
- 6-Methylpyridine-3-boronic acid
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its vinyl group allows for additional functionalization, making it a versatile building block in organic synthesis .
特性
分子式 |
C8H10BNO2 |
|---|---|
分子量 |
162.98 g/mol |
IUPAC名 |
[(E)-2-(6-methylpyridin-3-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6,11-12H,1H3/b5-4+ |
InChIキー |
DLPRJDRJKWAJDE-SNAWJCMRSA-N |
異性体SMILES |
B(/C=C/C1=CN=C(C=C1)C)(O)O |
正規SMILES |
B(C=CC1=CN=C(C=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13462063.png)
![{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)



![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)





